[2-(Propan-2-yloxy)pyridin-3-yl]methanamine basic properties
[2-(Propan-2-yloxy)pyridin-3-yl]methanamine basic properties
An In-Depth Technical Guide to the Basic Properties of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Basicity in Drug Discovery and Development
The basicity of a molecule, quantified by its pKa value, is a critical physicochemical parameter in drug discovery and development. It profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). For instance, the ionization state of a drug at physiological pH (typically 7.4) dictates its solubility, membrane permeability, and potential for off-target interactions. A thorough understanding and accurate determination of a molecule's basicity are therefore indispensable for rational drug design and optimization.
This guide focuses on [2-(propan-2-yloxy)pyridin-3-yl]methanamine, a molecule featuring a pyridine core substituted with an isopropoxy group and an aminomethyl group. The interplay of these substituents creates a unique electronic environment that modulates the basicity of the two nitrogen atoms present in the structure.
Physicochemical Properties: An Estimation Based on Structural Analogs
Direct experimental data for [2-(propan-2-yloxy)pyridin-3-yl]methanamine is scarce. However, we can reliably estimate its properties by examining structurally related compounds. The primary points of basicity in the molecule are the pyridine ring nitrogen and the nitrogen of the aminomethyl group.
Table 1: Physicochemical Properties of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Reference |
| [2-(Propan-2-yloxy)pyridin-3-yl]methanamine | C9H14N2O | 166.22 | ~8.5 - 9.0 (aminomethyl), ~3.5 - 4.0 (pyridine) | Estimated |
| 3-Picolylamine (3-(Aminomethyl)pyridine) | C6H8N2 | 108.14 | 8.34 ± 0.29 | [1][2] |
| Pyridine | C5H5N | 79.10 | 5.2 | [3] |
| 2-Aminopyridine | C5H6N2 | 94.12 | 6.86 | [4][5] |
| 4-Aminopyridine | C5H6N2 | 94.12 | 9.17 | [4][5] |
Analysis of Basicity: Structural and Electronic Effects
The basicity of [2-(propan-2-yloxy)pyridin-3-yl]methanamine is a composite of the contributions from the pyridine nitrogen and the exocyclic aminomethyl nitrogen. The electronic properties of the substituents significantly influence the electron density on these nitrogen atoms.
The Aminomethyl Group: The Primary Basic Center
The primary basic center in the molecule is the nitrogen of the aminomethyl group. This is because the lone pair of electrons on this nitrogen resides in an sp3 hybridized orbital, making it more available for protonation compared to the sp2 hybridized nitrogen of the pyridine ring.[6] The predicted pKa of 3-picolylamine is approximately 8.34, and we can expect the basicity of the aminomethyl group in our target molecule to be in a similar range.[1][2]
The Pyridine Nitrogen: Modulated Basicity
The lone pair of electrons on the pyridine nitrogen is in an sp2 hybrid orbital and is not part of the aromatic π system, thus it is available for protonation.[3][6] The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring.[7][8]
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-I (Inductive) Effect: The isopropoxy group at the 2-position is electronegative and will exert an electron-withdrawing inductive effect (-I), which tends to decrease the electron density on the pyridine nitrogen and thus lower its basicity.
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+M (Mesomeric) Effect: The oxygen of the isopropoxy group has lone pairs of electrons that can be donated to the pyridine ring through resonance (a positive mesomeric effect, +M). This effect increases electron density at the ortho and para positions. While the aminomethyl group is at the meta position relative to the isopropoxy group, the overall electronic landscape of the ring is altered.
The interplay of these effects determines the final basicity of the pyridine nitrogen. Generally, electron-donating groups increase the basicity of pyridine, while electron-withdrawing groups decrease it.[3][7]
Caption: Electronic effects on the basicity of the nitrogen atoms.
Synthesis of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine
While a specific, detailed synthesis for this exact molecule is not provided in the search results, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common approach to introduce an aminomethyl group at the 3-position of a pyridine ring is through the reduction of a 3-cyanopyridine precursor.
A potential synthetic pathway could involve:
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Nucleophilic Aromatic Substitution: Starting with a suitable 2-halopyridine, the isopropoxy group can be introduced via a nucleophilic aromatic substitution reaction with sodium isopropoxide.
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Introduction of the Cyano Group: A cyano group can be introduced at the 3-position through various methods, such as a Sandmeyer reaction from a 3-aminopyridine precursor or a metal-catalyzed cyanation.
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Reduction of the Nitrile: The 3-cyano group can then be reduced to the aminomethyl group using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.[1]
Experimental Determination of pKa: A Step-by-Step Protocol
The most accurate method for determining the pKa of a compound is through experimental measurement. Potentiometric titration is a robust and widely used technique for this purpose.
Principle of Potentiometric Titration
Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH of the solution with a pH meter. The pKa is the pH at which the analyte is 50% ionized. For a basic compound, this corresponds to the pH at which half of the molecules are protonated.
Experimental Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol
Materials and Equipment:
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[2-(Propan-2-yloxy)pyridin-3-yl]methanamine
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Standardized 0.1 M Hydrochloric Acid (HCl)
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Deionized water
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pH meter with a combination electrode
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Magnetic stirrer and stir bar
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Buret (50 mL)
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Beaker (100 mL)
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Volumetric flasks and pipettes
Procedure:
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Preparation of the Analyte Solution:
-
Accurately weigh approximately 0.1 mmol of [2-(propan-2-yloxy)pyridin-3-yl]methanamine and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration:
-
Immerse the calibrated pH electrode in the analyte solution.
-
Begin stirring the solution at a moderate speed.
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M HCl from the buret in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, indicating that all basic sites have been protonated.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
To accurately determine the equivalence point (the point of steepest pH change), calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of HCl added. The peak of this plot corresponds to the equivalence point.
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The pKa is the pH at the half-equivalence point. To find this, divide the volume of titrant at the equivalence point by two and find the corresponding pH on the original titration curve.
-
If two distinct inflection points are observed, this indicates the presence of two basic sites with different pKa values.
-
Conclusion
This technical guide has provided a detailed analysis of the basic properties of [2-(propan-2-yloxy)pyridin-3-yl]methanamine. Based on the principles of electronic effects and data from structural analogs, we have estimated the pKa values for the two basic centers in the molecule. Furthermore, a comprehensive, step-by-step protocol for the experimental determination of these pKa values using potentiometric titration has been outlined. This guide serves as a foundational resource for researchers working with this and similar substituted pyridine compounds, enabling a more informed approach to their synthesis, characterization, and application in drug discovery and materials science.
References
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Effect of Substituents On Basicity of Pyridine | PDF - Scribd. Available at: [Link]
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Basicity of pyridine and some substituted pyridines in ionic liquids - PubMed. Available at: [Link]
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Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines - ResearchGate. Available at: [Link]
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Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups - ACS Publications. Available at: [Link]
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Basicity of substituted pyridines - Chemistry Stack Exchange. Available at: [Link]
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Among 2-aminopyridine and 4-aminopyridine which is more basic? - Quora. Available at: [Link]
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Amino group acidity in aminopyridines and aminopyrimidines - Canadian Science Publishing. Available at: [Link]
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Comparing basic strength order of amines - Chemistry Stack Exchange. Available at: [Link]
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Relative Basicity of Amines and Other Compounds - Chemistry LibreTexts. Available at: [Link]
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Which is a weaker base between pyridine and 2-aminopyridine and why? - Quora. Available at: [Link]
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3-picolylamine - Stenutz. Available at: [Link]
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![Chemical structure of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine with atoms numbered for NMR assignment.](https://i.imgur.com/k2RzWzD.png)
